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Compound of Interest

Compound Name: (R)-Boroleu-(+)-pinanediol-hcl

Cat. No.: B562883

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical
methodologies for (R)-Boroleu-(+)-pinanediol hydrochloride, a key chiral intermediate in
pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive
experimental protocols for acquiring these spectra.

Compound Overview

(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral boron-containing amino alcohol derivative.
Its unique structure makes it a valuable building block in the asymmetric synthesis of complex
molecules, notably as a precursor for proteasome inhibitors used in therapeutic drug
development.

Property Value

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-
IUPAC Name 3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-
yl]butan-1-amine;hydrochloride[1]

CAS Number 779357-85-6[1]
Molecular Formula C15H29BCINO2[1]
Molecular Weight 301.7 g/mol [1]
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Spectroscopic Data

While specific, authenticated spectra for (R)-Boroleu-(+)-pinanediol-HCI are not widely
published, the following tables summarize the expected spectroscopic characteristics based on
data from closely related analogs, such as the trifluoroacetate salt, and general principles of
spectroscopic analysis for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity and stereochemistry of the
molecule.

IH-NMR (Proton NMR) Expected Chemical Shifts
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Expected Chemical

Protons . Multiplicity Notes
Shift (6) ppm
A complex series of
signals corresponding
) ) ) ) to the various protons
Pinanediol moiety 12-18 Multiplets ]
of the pinane
framework is expected
in this region.[2]
. . . Two diastereotopic
Leucine side chain
~0.9 Doublet methyl groups of the
(CH3)2 ) )
leucine moiety.
Leucine sidechainCH ~15-1.7 Multiplet
Leucine side chain ]
~1.2-1.4 Multiplet
CH:
This proton is
adjacent to the boron
Leucine a-CH ~28-3.2 Multiplet atom and the amine
group, leading to a
downfield shift.
The signal for the
ammonium protons
NHs* Broad Singlet can be broad and may

exchange with

deuterium in D20.

13C-NMR (Carbon NMR) Expected Chemical Shifts
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Expected Chemical Shift

Carbon Notes
(3) ppm
Leucine side chain CHs ~21-23
Leucine side chain CH ~ 24 - 26
Leucine side chain CH:2 ~40-43
] Attached to boron and
Leucine a-C ~45-55 ]
nitrogen.
A series of signals
Pinanediol moiety ~ 24 -86 corresponding to the

pinanediol framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.
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Expected
Functional Group Wavenumber Intensity Notes
(cm™)

Characteristic of a
primary amine salt (R-
3300 - 3500 Strong, Broad NHs™*). This broad
envelope is a key
feature.[3][4]

N-H Stretch

(Ammonium)

From the leucine and

C-H Stretch (Aliphatic) 2850 - 3000 Strong ) ) o
pinanediol moieties.
Asymmetric and

N-H Bend 1560 - 1625 and 1500 ) symmetric bending

] Medium -

(Ammonium) - 1550 vibrations of the NHs*
group.[4]
Characteristic of

B-O Stretch 1300 - 1400 Strong _
boronic esters.

C-N Stretch 1000 - 1250 Medium

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. Electrospray
ionization (ESI) is a suitable technique for this polar molecule.

Parameter Expected Value Notes

This corresponds to the free
amine form of the molecule

Molecular lon Peak [M]* ~ 266.2 m/z after loss of HCI. In positive ion
mode ESI, this would be

observed.

The protonated molecule of
[M+H]* ~267.2 m/z ,
the free amine.
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Experimental Protocols

The following are detailed methodologies for the key analytical experiments.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of (R)-Boroleu-(+)-pinanediol-HCI in
a suitable deuterated solvent such as Deuterium Oxide (D20), Methanol-ds, or Dimethyl
Sulfoxide-de (DMSO-ds). The choice of solvent is critical as it must dissolve the sample
without interfering with the signals of interest.

Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 400
MHz or higher, is recommended for detailed structural analysis.

'H-NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o To confirm the N-H protons, a D20 exchange experiment can be performed. After
acquiring the initial spectrum, add a drop of D20 to the NMR tube, shake, and re-acquire
the spectrum. The disappearance of the NHs™* signal confirms its assignment.[3]

13C-NMR Acquisition:
o A proton-decoupled 3C NMR spectrum should be acquired.

o Due to the lower natural abundance of $3C, a greater number of scans and a longer
acquisition time will be necessary compared to *H-NMR.

IR Spectroscopy

Sample Preparation:

o KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-
200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and
press it into a thin, transparent pellet using a hydraulic press.[5]
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This method requires minimal sample preparation.

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

o Place the sample in the spectrometer and record the spectrum, typically over a range of
4000 to 400 cm~1,

o The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry

e Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a
suitable solvent system, such as a mixture of acetonitrile and water or methanol. To aid
ionization in positive ion mode, a small amount of formic acid can be added.[6]

 Instrumentation: A mass spectrometer equipped with an Electrospray lonization (ESI)
source. This can be coupled with a liquid chromatography system (LC-MS) for purity analysis

or used with direct infusion.
o Data Acquisition:
o Introduce the sample solution into the ESI source.

o Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z)
range (e.g., 50-500).

o The instrument parameters (e.g., capillary voltage, cone voltage, source temperature)
should be optimized to achieve good signal intensity and minimize fragmentation.

Visualization of Analytical Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-
Boroleu-(+)-pinanediol-HCI.
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Caption: Workflow for the spectroscopic characterization of (R)-Boroleu-(+)-pinanediol-HCI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b562883#spectroscopic-data-for-r-boroleu-pinanediol-
hcl-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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